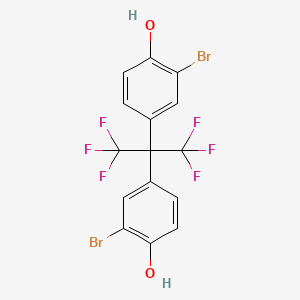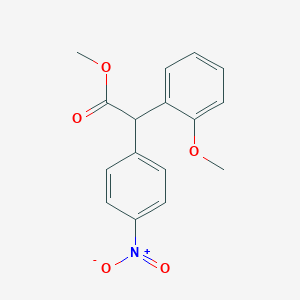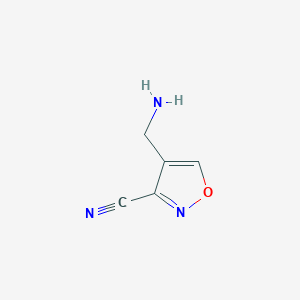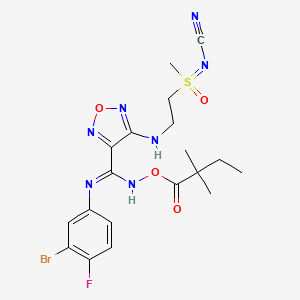
1,3,5,7-Octatetraene, 1,1,2,3,4,5,6,7,8,8-decafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene is a fluorinated organic compound with the molecular formula C8F10 It is characterized by the presence of multiple fluorine atoms attached to a conjugated tetraene system
Méthodes De Préparation
The synthesis of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene typically involves the fluorination of octatetraene precursors. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.
Addition: The compound can undergo addition reactions with hydrogen or halogens, resulting in the formation of saturated or partially saturated derivatives.
Applications De Recherche Scientifique
1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential use in bioimaging and as a probe for studying biological systems due to its fluorine content, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceuticals due to its stability and reactivity.
Industry: It is used in the production of specialty polymers and coatings that require high chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including electrophilic addition and substitution. The compound’s stability and reactivity are attributed to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry.
Comparaison Avec Des Composés Similaires
1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene can be compared with other fluorinated compounds such as:
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: This compound also contains multiple fluorine atoms and is used in similar applications, such as specialty coatings and polymers.
1H,1H,2H,2H-Perfluorooctyl methacrylate: Another fluorinated compound with applications in coatings and surface treatments.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in the production of fluorinated polymers and materials with high chemical resistance.
The uniqueness of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene lies in its conjugated tetraene system combined with extensive fluorination, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8F10 |
|---|---|
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
(3E,5E)-1,1,2,3,4,5,6,7,8,8-decafluoroocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C8F10/c9-1(3(11)5(13)7(15)16)2(10)4(12)6(14)8(17)18/b3-1+,4-2+ |
Clé InChI |
LPAZCGTYJJIPQN-ZPUQHVIOSA-N |
SMILES isomérique |
C(=C(/F)\C(=C(F)F)F)(\F)/C(=C(\F)/C(=C(F)F)F)/F |
SMILES canonique |
C(=C(C(=C(F)F)F)F)(C(=C(C(=C(F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)


![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)

